5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines a pyrrole ring with a triazole ring, resulting in a fused bicyclic system. The presence of nitrogen atoms within the rings contributes to its potential biological activity and makes it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits biological activity, making it a candidate for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, certain derivatives have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound shares a similar core structure but differs in the position and nature of substituents on the rings.
2-(Pentafluorophenyl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate: Another related compound with a pentafluorophenyl group, which imparts distinct chemical properties.
Uniqueness
5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one stands out due to its specific arrangement of nitrogen atoms within the fused ring system, which contributes to its unique reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research.
Properties
CAS No. |
1707672-79-4 |
---|---|
Molecular Formula |
C5H5N3O |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
5,6-dihydropyrrolo[2,1-c][1,2,4]triazol-7-one |
InChI |
InChI=1S/C5H5N3O/c9-4-1-2-8-3-6-7-5(4)8/h3H,1-2H2 |
InChI Key |
FYUVEPVDBKFMDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NN=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.